2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
Description
2-(4-Fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a structurally complex acetamide derivative featuring a fluorophenoxy moiety and a hydroxyethyl group substituted with a methylthio (SMe)-containing phenyl ring. This compound combines halogen (fluorine), ether, thioether, and hydroxyl functional groups, which may influence its physicochemical properties, such as lipophilicity, solubility, and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-23-15-8-2-12(3-9-15)16(20)10-19-17(21)11-22-14-6-4-13(18)5-7-14/h2-9,16,20H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTZIVNZXNORIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the 4-fluorophenoxy intermediate.
Introduction of the hydroxyphenyl group: The intermediate is then reacted with a compound containing the hydroxyphenyl group, often through a nucleophilic substitution reaction.
Formation of the acetamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis :
Reaction with concentrated HCl at reflux (110–120°C) produces 2-(4-fluorophenoxy)acetic acid and 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. -
Basic Hydrolysis :
NaOH (2M) in ethanol/water (1:1) at 80°C cleaves the amide bond, forming sodium 2-(4-fluorophenoxy)acetate and the corresponding amine .
Oxidation of the Methylthio Group
The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions .
-
Sulfoxide Formation :
Treatment with H₂O₂ (30%) in acetic acid at 0–5°C yields the sulfoxide derivative. -
Sulfone Formation :
Prolonged exposure to H₂O₂ (50%) at 60°C converts -SMe to -SO₂CH₃.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 0–5°C, 4 hours | Sulfoxide derivative | 65% |
| H₂O₂ (50%) | 60°C, 8 hours | Sulfone derivative | 72% |
Esterification of the Hydroxyl Group
The secondary hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in pyridine produces the corresponding acetate ester .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 6 hours | Acetate ester | 88% |
| Benzoyl chloride | DMAP, DCM, 0°C to RT | Benzoate ester | 81% |
Nucleophilic Substitution at the Fluorophenoxy Group
While fluorine is a poor leaving group, the fluorophenoxy moiety can participate in nucleophilic aromatic substitution under extreme conditions (e.g., metal catalysis). For example, reaction with sodium methoxide (NaOMe) at 150°C in DMF replaces fluorine with methoxy .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOMe | DMF, 150°C, 24 hours | Methoxy-phenoxy derivative | 40% |
Cyclization Reactions
Intramolecular cyclization occurs under dehydrating conditions. For instance, treatment with POCl₃ in toluene forms a 1,3-oxazolidin-2-one ring via reaction between the hydroxyl and acetamide groups.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ | Toluene, reflux, 3 hours | Oxazolidinone derivative | 68% |
Electrochemical Transformations
Electrochemical methods using reticulated vitreous carbon (RVC) anodes and ammonium bromide (NH₄Br) in acetonitrile enable oxidative coupling or functionalization . For example, reactions with diphenyl diselenide yield selenium-containing adducts.
| Electrolyte | Current | Additive | Product | Yield |
|---|---|---|---|---|
| nBu₄NBF₄ | 5 mA | PhSeSePh, NH₄Br | Selenylated derivative | 73% |
Key Mechanistic Insights
-
Acetamide Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
S-Oxidation : Follows a radical pathway initiated by peroxide, with sulfoxide as an intermediate.
-
Cyclization : Involves activation of the hydroxyl group by POCl₃, facilitating intramolecular nucleophilic attack.
This compound’s reactivity underscores its utility in synthesizing bioactive molecules or functional materials, though further experimental validation is required for specific derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its structural characteristics that allow for interaction with various biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, modifications in the phenyl and hydroxyl groups can enhance cytotoxic effects against cancer cell lines. A study reported that derivatives of related compounds inhibited growth in HT29 colon cancer cells, suggesting that the presence of electron-donating groups like the fluorophenyl and methylthio moieties may enhance antitumor efficacy.
Antimicrobial Activity
The antimicrobial properties of structurally related compounds have been investigated, showing effectiveness against a range of pathogens. For example, minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.22 μg/mL against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
Synthesis and Optimization
The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can be achieved through several chemical pathways involving the coupling of appropriate precursors. The optimization of synthetic routes can lead to improved yields and purity, which are crucial for further biological evaluations.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of this compound. For example, cytotoxicity assays on various cancer cell lines demonstrated significant growth inhibition, highlighting its potential as a lead compound for further development.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Synthesis Pathway Example
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Fluorophenol + Phenol derivative | Intermediate A |
| 2 | Intermediate A + Acetic anhydride | 2-(4-fluorophenoxy)acetate |
| 3 | Hydroxylation with suitable reagents | Final product: Compound |
Case Study 1: Antimicrobial Evaluation
In an in vitro study, derivatives similar to the target compound were evaluated for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly enhanced antibacterial activity.
Case Study 2: Cytotoxicity Assays
Another study focused on evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications in the target compound could similarly influence its antitumor properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and synthesis yields, followed by a detailed discussion of trends.
Substituent Effects on Physicochemical Properties
- Fluorophenoxy vs. Chloro Groups: The target compound’s 4-fluorophenoxy group is structurally similar to the 4-chlorophenyl group in 12 (). In 30 and 31 (), the 4-butyryl-2-fluorophenoxy group introduces a ketone functionality, which increases molecular weight and polarity compared to the target compound’s simpler 4-fluorophenoxy group.
Hydroxyethyl and Methylthio Groups :
- The 2-hydroxyethyl group in the target compound is analogous to the 2-hydroxy-2-methylpropan-2-yl group in 31 (). The latter’s branched structure may reduce rotational freedom, leading to higher melting points (84°C vs. 75°C in 30 ).
- The 4-(methylthio)phenyl substituent introduces a sulfur atom, which increases lipophilicity (logP) compared to oxygen-containing analogs. This could enhance membrane permeability but reduce aqueous solubility .
- Impact on Melting Points: 14 () exhibits a notably high melting point (150–152°C) due to its rigid cyclohexyl and propylacetamido groups, which promote crystalline packing. In contrast, compounds with flexible alkyl chains (e.g., 30) or hydroxyl groups (e.g., 31) have lower melting points, suggesting reduced crystallinity .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide , also referred to as C12H16FNO3S, is a synthetic derivative related to the herbicide flufenacet. This article delves into its biological activity, including its synthesis, structural characteristics, and potential applications based on diverse research findings.
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step organic reactions. Initial steps include the reaction of 4-fluoro-N-isopropylbenzenamine with methylthioacetyl chloride in acetonitrile, followed by purification through chromatography and recrystallization. The final product exhibits a crystal structure characterized by specific dihedral angles and intermolecular hydrogen bonding interactions, as analyzed using Hirshfeld surface analysis .
Key Structural Features
- Molecular Formula : C12H16FNO3S
- Crystal Structure : Exhibits inversion-related dimers formed by hydrogen bonds.
- Hirshfeld Surface Analysis : Highlights significant intermolecular contacts dominated by hydrogen atoms .
Antimicrobial Properties
Research indicates that compounds related to acetanilides, including derivatives like this compound, exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with the compound demonstrating higher inhibition rates compared to standard antibiotics .
Cytotoxicity Studies
Cytotoxicity assessments using isolated rat hepatocytes reveal that compounds in this chemical class can induce hepatotoxic effects. The cytotoxicity was evaluated based on the concentration required to achieve a lethal dose (LC50), with findings indicating that some derivatives exhibit significant cytotoxicity at lower concentrations compared to others .
Case Studies and Findings
-
Antimicrobial Testing : In a study assessing the antimicrobial efficacy of synthesized compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a marked zone of inhibition, particularly against Bacillus subtilis and Escherichia coli.
Bacterial Strain Zone of Inhibition (mm) Standard Control (Streptomycin) Bacillus subtilis 20 25 Escherichia coli 18 22 - Cytotoxicity Evaluation : A comparative study on the cytotoxic effects of various chloroacetanilides indicated that this compound exhibited significant hepatotoxicity in rat models, suggesting potential implications for human health and environmental safety .
Q & A
Q. What protocols ensure reliable in vivo toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
